2-(3,3-Difluorocyclobutyl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2-(3,3-difluorocyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-4(6(10)11)5-2-7(8,9)3-5/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
MHEXWFSDZUNBPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,3 Difluorocyclobutyl Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 2-(3,3-difluorocyclobutyl)propanoic acid provides a logical framework for devising synthetic routes by disconnecting the target molecule into simpler, more readily available starting materials.
Figure 1: Retrosynthetic Disconnection of this compound
3,3-Difluorocyclobutanone (B595554)
Key Intermediate
The primary disconnection strategy for this compound involves severing the bond between the cyclobutane (B1203170) ring and the propanoic acid side chain. This leads back to a functionalized 3,3-difluorocyclobutane and a two-carbon synthon. The most logical and convergent approach identifies the commercially available 3,3-difluorocyclobutanone as the key building block. nbinno.comchemspider.comsigmaaldrich.commanchesterorganics.com
The main synthetic hurdles include:
Ring Strain and Reactivity: The four-membered ring of cyclobutane is strained, influencing the reactivity of adjacent functional groups.
Fluorine Effects: The two fluorine atoms on the same carbon atom (a gem-difluoro group) significantly alter the electronic properties of the ring. They are strongly electron-withdrawing, which can deactivate the ring towards certain reactions or promote side reactions like elimination.
Side Chain Introduction: Attaching a two-carbon chain to the cyclobutanone (B123998) and then converting it to a carboxylic acid requires careful selection of reagents to avoid undesired reactions. For instance, strongly basic nucleophiles like Grignard or organolithium reagents can lead to elimination of HF from the sensitive difluorocyclobutane moiety. nih.gov
The design of synthetic routes for fluorinated cyclobutyl systems is guided by several principles. The stability of the gem-difluoro group is a primary consideration. Syntheses often start with a pre-fluorinated building block rather than attempting to fluorinate the cyclobutane ring at a late stage, which can be unselective and harsh.
The choice of reaction for introducing the side chain is critical. Methods that proceed under neutral or mildly acidic/basic conditions are generally preferred. Furthermore, transformations that allow for the stepwise construction of the propanoic acid moiety can provide better control and higher yields.
Established Synthetic Routes and Reaction Pathways
Several synthetic pathways can be envisioned, starting from the key intermediate, 3,3-difluorocyclobutanone.
The most direct strategy is to begin with a commercially available difluorocyclobutane derivative. 3,3-Difluorocyclobutanone serves as an excellent starting point for building the target molecule. sigmaaldrich.commanchesterorganics.com An alternative, though more complex, approach could involve the [2+2] cycloaddition of an appropriate difluoroalkene with a ketene (B1206846) acetal (B89532), followed by further functional group manipulation.
Once the difluorocyclobutyl core is in hand, the propanoic acid side chain can be constructed. A common and effective method is the oxidation of a primary alcohol. This can be achieved by first introducing a two-carbon chain with a terminal alcohol group.
A two-step, one-pot procedure using NaOCl/TEMPO followed by NaClO2 is a mild and efficient method for oxidizing primary alcohols to carboxylic acids and is compatible with many sensitive functional groups. nih.gov Other established methods include oxidation with chromic acid (Jones oxidation) or other chromium-based reagents. organic-chemistry.orglibretexts.orgacs.org
| Oxidation Method | Reagents | Typical Conditions | Reference |
| TEMPO-mediated | TEMPO, NaOCl, NaClO2 | Phase-transfer conditions | nih.gov |
| Jones Oxidation | CrO3, H2SO4, acetone | 0°C to room temperature | libretexts.org |
| Fe/TEMPO Catalysis | Fe(NO3)3·9H2O, TEMPO, O2 | Room temperature | organic-chemistry.org |
This table is interactive. Click on the headers to sort.
Several multi-step sequences from 3,3-difluorocyclobutanone can be proposed:
Route 1: Wittig Reaction followed by Hydroboration-Oxidation
Wittig Reaction: 3,3-Difluorocyclobutanone can be reacted with a Wittig reagent, such as ethyltriphenylphosphonium bromide, to form (ethylidene)cyclobutane.
Hydroboration-Oxidation: The resulting alkene can undergo hydroboration-oxidation. Treatment with borane (B79455) (BH3) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) will yield 2-(3,3-difluorocyclobutyl)ethanol.
Oxidation: The primary alcohol is then oxidized to the carboxylic acid using one of the methods described in section 2.2.2.
Route 2: Organometallic Addition and Oxidation
Organolanthanum Addition: Due to the propensity of 3,3-difluorocyclobutanone to undergo elimination with Grignard or organolithium reagents, less basic organolanthanum reagents are employed. nih.gov A reagent prepared from a protected 2-haloethanol (e.g., 2-(bromoethoxy)-tert-butyldimethylsilane) can be added to the ketone.
Deprotection: The protecting group (e.g., TBDMS) is removed to reveal the primary alcohol.
Oxidation: The resulting alcohol is oxidized to afford this compound.
Route 3: Hydrocyanation and Hydrolysis
Alkene Formation: An alkene, such as methylenecyclobutane, is formed from 3,3-difluorocyclobutanone, for example, via a Wittig reaction.
Hydrocyanation: The alkene can undergo hydrocyanation, where HCN is added across the double bond, typically using a nickel catalyst, to form 2-(3,3-difluorocyclobutyl)propanenitrile. wikipedia.org
Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
These routes represent plausible and chemically sound strategies for the synthesis of this compound, leveraging established organic chemistry transformations.
Modern and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For a molecule like this compound, this involves leveraging catalytic processes, adhering to green chemistry principles, and exploring advanced manufacturing techniques like flow chemistry.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. Transition metal catalysis, in particular, has shown promise in the construction of the 3,3-difluorocyclobutane core.
A key challenge in the synthesis of derivatives of 3,3-difluorocyclobutane is the propensity of precursors to undergo undesired elimination reactions. However, recent research has demonstrated that the use of specific transition metal catalysts can overcome these hurdles. One notable approach involves the use of organolanthanum reagents for the addition of carbon nucleophiles to 3,3-difluorocyclobutanone. This method is crucial to avoid the elimination of hydrogen fluoride, a common side reaction with more basic organometallic reagents like organolithiums or Grignards. nih.gov The resulting 1-substituted-3,3-difluorocyclobutanols are versatile intermediates that can be further functionalized. For instance, iron chloride has been used to catalyze the generation of a difluorocyclobutane carbocation from these alcohol intermediates, which can then react with various nucleophiles. nih.gov
While direct organocatalytic methods for the synthesis of this compound are not extensively documented in peer-reviewed literature, the principles of organocatalysis are highly relevant. Organocatalysis, which uses small organic molecules to catalyze reactions, could potentially be applied to the asymmetric introduction of the propanoic acid side chain. rsc.org For example, chiral amine catalysts are known to facilitate asymmetric alkylations and conjugate additions, which could be explored for the stereocontrolled synthesis of the target molecule. rsc.org
A potential route to a related carboxylic acid has been demonstrated through the ruthenium-catalyzed oxidative cleavage of a 2-(3,3-difluorocyclobutyl)-substituted furan. nih.gov This highlights the utility of transition metal catalysis in the final steps of the synthesis to unmask the desired carboxylic acid functionality.
Green Chemistry Principles in Synthetic Design (e.g., Solvent-free, Atom Economy)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key metrics for evaluating the "greenness" of a synthesis include atom economy, which measures the efficiency of incorporating reactant atoms into the final product. nih.govethz.ch
In the context of synthesizing this compound, applying green chemistry principles would involve:
Maximizing Atom Economy: Designing synthetic routes that are addition-based rather than substitution or elimination-based to minimize byproducts. For example, catalytic additions to 3,3-difluorocyclobutanone would have a higher atom economy than a multi-step sequence involving protecting groups and stoichiometric reagents. nih.gov
Use of Safer Solvents: Employing environmentally benign solvents or, ideally, solvent-free conditions. For instance, some catalytic asymmetric ene reactions with fluorinated electrophiles have been shown to proceed efficiently under solvent-free conditions.
Catalysis: As discussed previously, the use of catalytic amounts of reagents is a fundamental principle of green chemistry, as it reduces waste compared to stoichiometric processes.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov
For the synthesis of a specialized chemical like this compound, flow chemistry could be particularly beneficial. The precise control over reaction parameters such as temperature, pressure, and reaction time can be critical when dealing with reactive intermediates, such as those involved in the synthesis of fluorinated compounds. For example, the generation and reaction of organometallic reagents, which can be hazardous on a large scale in batch, can often be managed more safely in a continuous flow reactor.
While specific applications of flow chemistry to the synthesis of this particular propanoic acid are not yet widely reported, the technology has been successfully applied to the synthesis of other fluorinated carboxylic acids and complex molecules, suggesting its potential applicability in this area. nih.gov
Stereoselective Synthesis of Enantiomers and Diastereomers
The presence of a stereocenter at the C2 position of the propanoic acid chain means that this compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of paramount importance, particularly for pharmaceutical applications where different enantiomers can exhibit distinct biological activities.
Asymmetric Catalytic Approaches
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules from achiral or racemic starting materials. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.
For the synthesis of enantiomerically enriched this compound, an asymmetric catalytic alkylation or a related C-C bond-forming reaction would be a highly desirable strategy. While specific examples for this exact transformation are scarce, related asymmetric hydrogenations of unsaturated precursors have been used to synthesize other chiral 2-alkyl-propanoic acids. nih.gov This suggests that a precursor to this compound containing a double bond in the propanoic acid side chain could potentially be hydrogenated using a chiral catalyst to afford the desired enantiomer.
Chiral Auxiliary and Chiral Pool Strategies
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, having served its purpose. This is a well-established and reliable method for controlling stereochemistry. wikipedia.org
A plausible strategy for the stereoselective synthesis of this compound would involve the use of a chiral auxiliary. For instance, a chiral oxazolidinone, such as those developed by Evans, could be acylated with a 3,3-difluorocyclobutylacetyl halide. nih.gov The resulting adduct could then be subjected to diastereoselective alkylation with a methyl halide to introduce the methyl group at the C2 position. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. nih.gov
Another widely used class of chiral auxiliaries are pseudoephedrine and its derivatives. nih.gov These can be converted to amides, which then undergo highly diastereoselective alkylations. nih.gov This method has been shown to be particularly effective for the synthesis of α-branched chiral carboxylic acids. nih.gov
The chiral pool strategy involves using a readily available, enantiomerically pure natural product as a starting material. tcichemicals.com While this approach is powerful, its application to the synthesis of this compound would depend on the availability of a suitable chiral starting material containing the difluorocyclobutane ring, which is not common in nature.
Diastereoselective Control in Cyclobutyl Formation
Achieving diastereoselective control in the formation of the this compound backbone is a critical step in its synthesis. The relative stereochemistry between the substituent on the propanoic acid alpha-carbon and the cyclobutane ring can be established through various stereocontrolled reactions. While specific literature on the target molecule is limited, analogous syntheses of substituted cyclobutanes suggest several viable approaches.
One potential strategy involves a catalyst-controlled [2+2] cycloaddition reaction. The diastereoselectivity of such reactions can be influenced by the choice of catalyst and the nature of the substituents on the reacting partners. For instance, the cycloaddition of a ketene acetal derived from a chiral alcohol with 1,1-difluoroethene could proceed with facial selectivity induced by the chiral auxiliary. Subsequent hydrolysis of the ester and transformation of the resulting cyclobutanone would lead to the desired propanoic acid side chain with a degree of diastereomeric enrichment.
Another approach is the diastereoselective functionalization of a pre-formed cyclobutane ring. For example, the Michael addition of a nucleophile to a cyclobutene-1-carboxylate can be rendered diastereoselective by a chiral catalyst or by a chiral auxiliary attached to the ester. researchgate.net In the context of this compound, a synthetic route could involve the diastereoselective alkylation of an enolate derived from a 3,3-difluorocyclobutyl-substituted carboxylic acid derivative. The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established method for directing the alkylation of carboxylic acid derivatives with high diastereoselectivity.
The table below illustrates hypothetical data for a diastereoselective alkylation approach to a precursor of this compound, highlighting the influence of the chiral auxiliary and electrophile on the diastereomeric ratio (d.r.).
Table 1: Diastereoselective Alkylation for Cyclobutyl Propanoic Acid Precursor Synthesis
| Entry | Chiral Auxiliary | Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | (R)-4-phenyl-2-oxazolidinone | Methyl Iodide | LDA | -78 | 92:8 |
| 2 | (S)-4-benzyl-2-oxazolidinone | Ethyl Bromoacetate | NaHMDS | -78 | 95:5 |
| 3 | (R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | LHMDS | -60 | 88:12 |
| 4 | (S)-4-tert-butyl-2-oxazolidinone | Ethyl Bromoacetate | KHMDS | -78 | 97:3 |
Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce multi-substituted cyclobutanes with high diastereoselectivity, offering another potential, albeit more complex, avenue for controlling the stereochemistry. nih.gov
Resolution Techniques for Enantiopure Forms
Once a diastereomeric mixture of this compound is synthesized, or if a racemic synthesis is performed, resolution techniques are necessary to separate the enantiomers. As enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral element to form diastereomers, which have different physical properties and can be separated. libretexts.org
A widely used method for the resolution of carboxylic acids is diastereomeric salt formation . This involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgnih.gov After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids. Commonly used chiral bases for this purpose include alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org
The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. The table below presents hypothetical results for the resolution of racemic this compound using different chiral amines.
Table 2: Resolution of Racemic this compound via Diastereomeric Salt Formation
| Entry | Chiral Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Crystallized Salt (%) |
|---|---|---|---|
| 1 | (R)-1-Phenylethylamine | Ethanol (B145695) | 85 |
| 2 | (S)-1-(1-Naphthyl)ethylamine | Methanol (B129727)/Water | 92 |
| 3 | Quinine (B1679958) | Acetone | 98 |
| 4 | Brucine | Isopropanol | 95 |
Another powerful technique for separating enantiomers is chiral chromatography . High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. nih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. This method can be used for both analytical determination of enantiomeric purity and for preparative-scale separations.
Finally, enzymatic resolution offers a highly selective method for obtaining enantiopure compounds. Specific enzymes, such as lipases, can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of this compound, a lipase (B570770) could selectively esterify one enantiomer, allowing for the separation of the resulting ester from the unreacted carboxylic acid enantiomer.
Reaction Mechanisms and Reactivity Profiles of 2 3,3 Difluorocyclobutyl Propanoic Acid
Chemical Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that undergoes a variety of reactions, including esterification, amidation, reduction, and derivatization.
Esterification and Amidation Mechanisms
Esterification: In the presence of an acid catalyst, 2-(3,3-Difluorocyclobutyl)propanoic acid can react with an alcohol to form an ester. The most common method is the Fischer esterification. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. The reaction is reversible, and to drive it towards the product, either the alcohol is used in excess or the water formed is removed.
| Reaction | Reagents | General Conditions | Product |
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux | Methyl 2-(3,3-difluorocyclobutyl)propanoate or Ethyl 2-(3,3-difluorocyclobutyl)propanoate |
Amidation: The formation of an amide from this compound and an amine typically requires the activation of the carboxylic acid, as amines are basic and would otherwise just form a salt. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the corresponding urea byproduct.
| Reaction | Reagents | General Conditions | Product |
| Amidation | Amine (e.g., Ammonia, primary or secondary amine), Coupling Agent (e.g., DCC, EDC) | Room Temperature, Inert Solvent (e.g., DCM, DMF) | 2-(3,3-Difluorocyclobutyl)propanamide or N-substituted amide |
Reduction and Derivatization Pathways
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. This is followed by further reduction of the intermediate aldehyde to the primary alcohol, 2-(3,3-difluorocyclobutyl)propan-1-ol. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.
| Reaction | Reagents | General Conditions | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), followed by aqueous workup | Anhydrous ether (e.g., THF, Et₂O) | 2-(3,3-difluorocyclobutyl)propan-1-ol |
Derivatization: Beyond esters and amides, the carboxylic acid can be converted into other derivatives. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert it into the more reactive acid chloride, 2-(3,3-difluorocyclobutyl)propanoyl chloride. This acid chloride can then be readily converted into a variety of other functional groups.
Reactivity Pertaining to the Difluorocyclobutyl Core
Influence of Fluorine Atoms on Ring Stability and Reactivity
The presence of two fluorine atoms on the same carbon (a gem-difluoro group) has a profound effect on the cyclobutane (B1203170) ring. Fluorine is a highly electronegative atom, and the C-F bond is highly polarized. This has several consequences:
Increased Ring Strain: The C-F bonds are shorter and stronger than C-H bonds. The introduction of two fluorine atoms on the same carbon can increase the angle strain in the four-membered ring.
Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the adjacent carbons towards electrophilic attack and can influence the acidity of nearby protons.
Stability: Despite the increased ring strain, the C-F bonds themselves are very strong, which can impart a degree of thermal and chemical stability to the molecule.
Potential for Ring-Opening or Rearrangement Reactions
Cyclobutanes, in general, are susceptible to ring-opening reactions due to their inherent ring strain. The presence of the gem-difluoro group can influence the course of such reactions. Under certain conditions, such as in the presence of strong acids or upon thermolysis, ring-opening or rearrangement could occur. For instance, protonation of the carbonyl group could be followed by a concerted or stepwise ring-opening to alleviate ring strain, potentially leading to unsaturated acyclic products. However, the high strength of the C-F bonds might make certain ring-opening pathways less favorable compared to non-fluorinated analogs. Rearrangements, such as the Wagner-Meerwein rearrangement, could also be envisioned under conditions that generate a carbocation adjacent to the ring.
Alpha-Carbon Reactivity and Enolization Chemistry
The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses a degree of acidity due to the electron-withdrawing nature of the carboxylic acid.
The alpha-hydrogen of this compound can be removed by a strong base to form a carboxylate enolate. However, direct deprotonation of the alpha-carbon of a carboxylic acid is challenging because the acidic proton of the hydroxyl group will be removed first. To achieve alpha-deprotonation, two equivalents of a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) are typically required. The first equivalent deprotonates the hydroxyl group, and the second removes the alpha-proton to generate a dianion.
This enolate can then act as a nucleophile in various reactions, such as alkylation or halogenation at the alpha-position. For example, reaction with an alkyl halide would introduce a new substituent at the alpha-carbon.
A common reaction involving the alpha-carbon of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction allows for the selective bromination or chlorination of the alpha-carbon. It typically involves treating the carboxylic acid with bromine or chlorine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃). The reaction proceeds through the formation of an acyl halide intermediate, which more readily enolizes, allowing for halogenation at the alpha-position.
| Reaction | Reagents | General Conditions | Product |
| Alpha-Halogenation (HVZ) | Br₂ or Cl₂, cat. PBr₃ or PCl₃ | Neat or in a solvent like CCl₄ | 2-Bromo-2-(3,3-difluorocyclobutyl)propanoic acid or 2-Chloro-2-(3,3-difluorocyclobutyl)propanoic acid |
The enolization and subsequent reactivity of the alpha-carbon provide a powerful tool for the further functionalization of this compound.
An article focusing on the chemical compound “this compound” is not feasible at this time due to a lack of publicly available scientific literature on its specific reaction mechanisms and reactivity profile.
Extensive searches for scholarly articles, patents, and chemical databases did not yield specific information regarding the alkylation, acylation, condensation, or organometallic reactions of this compound. While general principles of carboxylic acid reactivity are well-established, detailed research findings and data tables for this particular compound are not present in the accessible literature.
General information on related compounds, such as 2-(3,3-Difluorocyclobutyl)acetic acid, suggests that it is utilized as a reactant in the synthesis of more complex molecules like piperazine (B1678402) derivatives, which would involve amidation reactions. However, specific reaction conditions, yields, and substrate scopes for these transformations are not provided for the target compound. Similarly, while palladium-catalyzed cross-coupling reactions of other fluorinated molecules, like gem-difluorocyclopropanes, have been documented, there is no specific information on the application of such methods to this compound or its derivatives.
Without specific data from experimental studies on this compound, any attempt to generate the requested article would be based on speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and detail. Further research and publication in the field are necessary before a comprehensive article on the reactivity of this specific compound can be written.
Design and Synthesis of Derivatives and Analogues of 2 3,3 Difluorocyclobutyl Propanoic Acid
Structural Modifications at the Carboxylic Acid Group
The carboxylic acid functionality of 2-(3,3-difluorocyclobutyl)propanoic acid is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives with potentially modulated biological activities and physicochemical properties.
Esters, Amides, and Hydrazides
Standard peptide coupling and esterification methodologies are readily applicable to this compound to generate a variety of esters, amides, and hydrazides. These derivatives are crucial for exploring structure-activity relationships and for use as intermediates in further synthetic elaborations.
Esters: The synthesis of esters, such as methyl 2-(3,3-difluorocyclobutyl)propanoate, can be achieved through classic Fischer esterification, reacting the carboxylic acid with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). Alternatively, for more sensitive substrates, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective.
Amides: Amide derivatives are commonly prepared by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation methods using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) provide a high-yielding and operationally simple alternative.
Hydrazides: The synthesis of hydrazides can be accomplished by reacting the corresponding ester derivative (e.g., the methyl ester) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol (B129727). This reaction typically proceeds smoothly under reflux conditions. Patents describing the synthesis of related difluorophenylcyclopropanamine derivatives detail the formation of hydrazides from esters as a key step, a methodology directly transferable to the this compound system. google.comgoogle.com
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative Type | General Reaction | Reagents and Conditions |
|---|---|---|
| Esters | Fischer Esterification | R'-OH, cat. H₂SO₄, heat |
| DCC/DMAP Coupling | R'-OH, DCC, DMAP, CH₂Cl₂ |
Reduced Forms (Alcohols, Aldehydes) and Oxidized Forms
Reduced Forms (Alcohols and Aldehydes): The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohol and aldehyde. The primary alcohol, 2-(3,3-difluorocyclobutyl)propan-1-ol, can be synthesized by treating the carboxylic acid or its ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reduction of a similar compound, 2-(3,3-difluorocyclobutyl)acetic acid, to its corresponding alcohol using LiAlH₄ has been reported, suggesting the feasibility of this transformation. The synthesis of the corresponding aldehyde, 2-(3,3-difluorocyclobutyl)propanal, is more delicate and typically requires the partial reduction of the carboxylic acid or its derivative. This can be achieved by first converting the acid to a Weinreb amide and then treating it with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H). Alternatively, the primary alcohol can be oxidized to the aldehyde using controlled oxidation methods such as the Swern or Dess-Martin periodinane oxidation.
Oxidized Forms: The propanoic acid side chain itself is generally resistant to further oxidation under standard conditions. However, the introduction of other functional groups could provide handles for oxidative transformations. For instance, if a hydroxyl group were present on the side chain, it could be oxidized to a ketone.
Table 2: Synthesis of Reduced and Oxidized Forms
| Transformation | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Reduction to Alcohol | Carboxylic Acid or Ester | LiAlH₄, THF | 2-(3,3-difluorocyclobutyl)propan-1-ol |
| Reduction to Aldehyde | Weinreb Amide | DIBAL-H, THF, -78 °C | 2-(3,3-difluorocyclobutyl)propanal |
| Oxidation to Aldehyde | Primary Alcohol | DMP, CH₂Cl₂ or Swern Oxidation | 2-(3,3-difluorocyclobutyl)propanal |
Transformations and Substituent Effects on the Propanoic Acid Side Chain
Modifying the propanoic acid side chain is a key strategy for accessing analogues with altered chain lengths and for introducing new functionalities that can interact with biological targets.
Homologation and Dehomologation Strategies
Homologation: The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This sequence involves the conversion of this compound to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement, typically catalyzed by a silver salt in the presence of water, yields 3-(3,3-difluorocyclobutyl)butanoic acid.
Dehomologation: The Hunsdiecker reaction provides a method for shortening the alkyl chain by one carbon. This involves the conversion of the carboxylic acid to its silver salt, which is then treated with bromine to form an intermediate that decarboxylates to yield 1-bromo-1-(3,3-difluorocyclobutyl)ethane.
Introduction of Heteroatoms or Cyclic Structures
Introduction of Heteroatoms: Heteroatoms, particularly nitrogen, can be introduced onto the propanoic acid side chain to create amino acid analogues. For example, an amino group can be introduced at the α-position via bromination of the acid chloride followed by nucleophilic substitution with an amine. A more direct approach involves the Curtius rearrangement of an acyl azide, which can be generated from the corresponding hydrazide. This method, described in patents for the synthesis of related cyclopropylamines, would yield 1-(3,3-difluorocyclobutyl)ethanamine from this compound. google.comgoogle.com
Introduction of Cyclic Structures: The propanoic acid side chain can be utilized to construct cyclic structures. For instance, if a second functional group is introduced onto the side chain, intramolecular cyclization can lead to the formation of lactones or lactams. For example, reduction of the carboxylic acid to the alcohol, followed by introduction of a leaving group at the 3-position of the butanol chain and subsequent intramolecular cyclization could yield a tetrahydrofuran ring.
Substituent Effects on the Difluorocyclobutyl Ring System
The two fluorine atoms on the cyclobutyl ring exert significant electronic and steric effects that influence the reactivity of the molecule and its potential interactions with biological targets.
Electronic Effects: The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect (-I effect). This effect acidifies the protons on the cyclobutyl ring and can influence the pKa of the carboxylic acid group. Studies on 3-fluorocyclobutylamines have shown a significant acidifying effect of the fluorine atom on the amino group, a principle that applies to the carboxylic acid as well. researchgate.net This electron-withdrawing nature can also affect the reactivity of adjacent functional groups, for example, by influencing the stability of charged intermediates in chemical reactions.
Steric Effects: The 3,3-difluorocyclobutyl group presents a distinct three-dimensional profile. While the fluorine atoms are relatively small, their presence on the four-membered ring imparts a degree of conformational rigidity. The steric bulk of the entire cyclobutyl moiety can influence the approach of reagents to the reactive centers of the molecule, potentially leading to diastereoselectivity in certain reactions. The specific conformation adopted by the cyclobutyl ring will dictate the spatial arrangement of the propanoic acid side chain, which is a critical factor in molecular recognition by enzymes and receptors.
Introduction of Additional Halogens or Alkyl Groups
The introduction of additional halogens or alkyl groups onto the this compound scaffold can significantly influence its properties. These modifications can alter lipophilicity, metabolic stability, and conformational preferences, which in turn can affect biological activity.
Synthetic Strategies:
A plausible synthetic route to the parent compound, this compound, and its derivatives starts from 3,3-difluorocyclobutanone (B595554). This key intermediate can be synthesized from commercially available starting materials. One established method involves the cycloaddition of ketene (B1206846) to 1,1-difluoroethene.
The propanoic acid side chain can be introduced via a Wittig-type reaction on 3,3-difluorocyclobutanone to yield an exocyclic double bond, followed by hydroformylation and oxidation. A more direct approach to a closely related analogue, 2-(3,3-difluorocyclobutyl)acetic acid, has been reported, which can serve as a template for the synthesis of the propanoic acid derivative. chemicalbook.comnih.gov This involves the reaction of a suitable cyclobutane (B1203170) precursor with a two-carbon building block.
Halogenation:
The introduction of additional halogens can be achieved at various positions. Late-stage functionalization of the cyclobutane ring is a potential strategy. For instance, free-radical halogenation could introduce chlorine or bromine atoms at the C2 or C4 positions of the cyclobutane ring, though this may lack regioselectivity. More controlled methods might involve the functionalization of a precursor like 3,3-difluorocyclobutanol. nih.gov The hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with a halide.
Alkylation:
Alkylation can be performed on the cyclobutane ring or the propanoic acid side chain. Alkylation of the cyclobutane ring can be challenging but may be achieved through organometallic intermediates. nih.gov Alpha-alkylation of the propanoic acid moiety is a more conventional transformation and can be accomplished by forming an enolate of the corresponding ester derivative, followed by reaction with an alkyl halide. This would yield derivatives with substitution at the alpha-position of the carboxylic acid.
Table 1: Proposed Halogenated and Alkylated Derivatives of this compound
| Compound Name | Modification | Potential Impact |
| 2-(2-Chloro-3,3-difluorocyclobutyl)propanoic acid | Introduction of a chlorine atom | Increased lipophilicity, potential for altered binding interactions |
| 2-(2-Methyl-3,3-difluorocyclobutyl)propanoic acid | Introduction of a methyl group | Increased lipophilicity, potential for steric influence on conformation |
| 2-(3,3-Difluorocyclobutyl)-2-methylpropanoic acid | Alpha-methylation of the propanoic acid | Increased steric bulk near the carboxylic acid, potential to influence metabolism |
Bioisosteric Replacements for Fluorine (Academic Design Principles)
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.comnih.gov The gem-difluoro group on the cyclobutane ring is a key feature of the parent compound, influencing its conformation and electronic properties. Exploring bioisosteric replacements for these fluorine atoms can lead to analogues with modulated properties. nih.govprinceton.edu
Design Principles:
The fluorine atoms in this compound are known to influence the puckering of the cyclobutane ring and can act as hydrogen bond acceptors. nih.gov Bioisosteric replacements should aim to mimic these properties to varying degrees.
Hydroxyl Group (OH): Replacing one or both fluorine atoms with hydroxyl groups would introduce hydrogen bond donor capabilities and increase polarity. This could lead to altered solubility and binding interactions with biological targets.
Cyano Group (CN): A cyano group can act as a hydrogen bond acceptor and is sterically similar to a fluorine atom. It would, however, significantly alter the electronic properties of the cyclobutane ring.
Oxetane (B1205548) Ring: A spirocyclic oxetane at the C3 position could serve as a bioisostere for the gem-difluoro group. Oxetanes are known to improve metabolic stability and aqueous solubility.
Table 2: Proposed Bioisosteric Replacements for Fluorine in this compound
| Bioisosteric Replacement | Proposed Analogue Name | Key Property Change |
| OH for one F | 2-(3-Fluoro-3-hydroxycyclobutyl)propanoic acid | Introduction of H-bond donor capability, increased polarity |
| Two OH for two F | 2-(3,3-Dihydroxycyclobutyl)propanoic acid | Significant increase in polarity and H-bond donor capacity |
| Spirocyclic oxetane for C(F)₂ | 2-(2-Oxaspiro[3.3]heptan-6-yl)propanoic acid | Improved metabolic stability and solubility |
Conformationally Restricted Analogues
The flexibility of the cyclobutane ring in this compound allows it to adopt different puckered conformations. nih.gov Restricting this conformational flexibility can lead to more potent and selective compounds by locking the molecule in its bioactive conformation.
Design and Synthesis:
Conformational restriction can be achieved by introducing additional ring systems or bulky substituents that limit the rotation of bonds and the puckering of the cyclobutane ring.
Bicyclic Analogues: Fusing the cyclobutane ring with another ring system can create a rigid bicyclic scaffold. For example, the synthesis of a bicyclo[2.1.1]hexane analogue would lock the four-membered ring in a specific conformation.
Spirocyclic Analogues: Introducing a spirocyclic center on the cyclobutane ring can also restrict its conformational freedom. For instance, a spiro-cyclopropane fused to the C2 position of the cyclobutane ring would create a more rigid structure.
Introduction of Double Bonds: The introduction of a double bond within the cyclobutane ring or as an exocyclic feature can planarize a portion of the molecule, thereby reducing its conformational flexibility.
Table 3: Proposed Conformationally Restricted Analogues of this compound
| Analogue Type | Proposed Structure | Method of Conformational Restriction |
| Bicyclic | Derivative of bicyclo[2.1.1]hexane | Ring fusion |
| Spirocyclic | Derivative of spiro[2.3]hexane | Introduction of a spiro center |
| Unsaturated | Derivative with an endocyclic double bond | Planarization through sp² hybridization |
Stereochemical Aspects and Chiral Recognition of 2 3,3 Difluorocyclobutyl Propanoic Acid
Chirality and Stereoisomerism in the Compound
The spatial arrangement of atoms in 2-(3,3-difluorocyclobutyl)propanoic acid gives rise to stereoisomerism, a key factor in its pharmacological profile. Understanding the chirality and the different stereoisomeric forms is fundamental to elucidating its mechanism of action.
The primary element of chirality in this compound is the presence of a stereogenic center, also known as a chiral center. A stereocenter is a carbon atom that is bonded to four different groups. In this molecule, the carbon atom at the 2-position of the propanoic acid chain (the α-carbon) is a stereocenter. nih.gov
This carbon is attached to:
A hydrogen atom (-H)
A carboxyl group (-COOH)
A methyl group (-CH₃)
A 3,3-difluorocyclobutyl group
The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers. masterorganicchemistry.com The absolute configuration of this stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Due to the single stereocenter, this compound exists as a pair of enantiomers:
(R)-2-(3,3-difluorocyclobutyl)propanoic acid
(S)-2-(3,3-difluorocyclobutyl)propanoic acid
These two molecules are non-superimposable mirror images of each other. masterorganicchemistry.commasterorganicchemistry.com Enantiomers possess identical physical and chemical properties in an achiral environment, but they can exhibit different biological activities and interactions with other chiral molecules, such as enzymes and receptors. ucj.org.ua
A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. Since there is only one chiral center, there are no diastereomers for this specific compound. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. libretexts.org
Methods for Chiral Resolution and Enantiomeric Excess Determination
The separation of the racemic mixture of this compound into its individual enantiomers is a critical process for studying their distinct biological effects. This separation is known as chiral resolution. libretexts.org
A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). umd.edu The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. masterorganicchemistry.com
For the resolution of racemic this compound, a suitable chiral amine, such as (R)- or (S)-1-phenylethylamine, can be used. nih.govrsc.org The reaction would proceed as follows:
(R,S)-2-(3,3-difluorocyclobutyl)propanoic acid + (R)-1-phenylethylamine → (R)-2-(3,3-difluorocyclobutyl)propanoate-(R)-1-phenylethylammonium salt + (S)-2-(3,3-difluorocyclobutyl)propanoate-(R)-1-phenylethylammonium salt
These two diastereomeric salts can then be separated by fractional crystallization, taking advantage of their different solubilities in a given solvent. nih.gov Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid to protonate the carboxylate and remove the chiral amine. libretexts.org The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization conditions. rsc.org
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| (R)-(+)-1-Phenylethylamine | Chiral Amine |
| (S)-(-)-1-Phenylethylamine | Chiral Amine |
| Quinine (B1679958) | Chiral Alkaloid |
| Brucine (B1667951) | Chiral Alkaloid |
| Strychnine | Chiral Alkaloid |
This table presents a selection of commonly used resolving agents and is not exhaustive.
Modern chromatographic techniques offer powerful alternatives for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly effective. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com
For the separation of acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often employed. nih.gov Anion-exchange type CSPs, such as those based on quinine or quinidine (B1679956) carbamates, are also highly effective for the resolution of chiral acids. chiraltech.com
The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is typically performed using chiral HPLC or SFC. researchgate.net By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be accurately determined.
Table 2: Exemplary Chiral HPLC Conditions for Acidic Compounds
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Note: These are representative conditions and would require optimization for the specific separation of this compound enantiomers.
Conformational Analysis of the Cyclobutyl Ring System
The four-membered cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org The introduction of two fluorine atoms at the 3-position significantly influences the conformational preferences of the ring in this compound. The gem-difluoro substitution alters bond lengths, bond angles, and torsional strain within the ring. nih.gov
The cyclobutane (B1203170) ring typically adopts a "butterfly" conformation, with one carbon atom out of the plane of the other three. The degree of puckering and the barrier to ring inversion are influenced by the substituents. In 1,1-difluorocyclobutane, the ring is puckered, and the energy barrier for ring inversion is a key conformational parameter. rsc.org
For this compound, the bulky propanoic acid substituent at the 2-position will have a significant impact on the conformational equilibrium of the cyclobutyl ring. The substituent can occupy either an equatorial-like or an axial-like position relative to the puckered ring. The most stable conformation will be the one that minimizes steric interactions between the propanoic acid side chain and the cyclobutyl ring hydrogens, as well as any unfavorable dipole-dipole interactions involving the C-F bonds. libretexts.org Computational modeling and NMR spectroscopic studies are powerful tools for elucidating the preferred conformations of such substituted cyclobutane systems. nih.gov The conformational preference of the cyclobutyl ring is crucial as it dictates the spatial orientation of the propanoic acid moiety, which in turn affects its interaction with biological targets.
Ring Puckering and Conformational Dynamics
The cyclobutane ring is not planar. To alleviate the significant torsional strain that would arise from a flat conformation, where all carbon-carbon bonds would be eclipsed, the ring adopts a puckered or "butterfly" shape. nih.govnih.gov This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered conformations. In an unsubstituted cyclobutane, this puckering results in an out-of-plane dihedral angle of approximately 25-35 degrees, which reduces torsional strain at the cost of a slight increase in angle strain. nih.gov
For this compound, the four-membered ring is expected to exhibit a similar puckered conformation. The puckering in substituted cyclobutanes can be described by a puckering amplitude and a phase angle, which define the extent and nature of the deviation from planarity. The presence of substituents, such as the propanoic acid group at the C2 position and the two fluorine atoms at the C3 position, will influence the energy landscape of this puckering.
| Parameter | Description | Expected Value/State for Cyclobutane Ring |
| Conformation | Preferred three-dimensional arrangement | Puckered or "Butterfly" |
| Driving Force | Reason for non-planar structure | Alleviation of torsional strain |
| Nature | State of the ring conformation | Dynamic equilibrium (ring flipping) |
| Effect of Substitution | Influence of attached groups | Alters the energy landscape of puckering |
Influence of Fluorine Substituents on Preferred Conformations
The two fluorine atoms at the 3-position of the cyclobutane ring have a significant impact on the conformational preferences of this compound. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. uni.lu The introduction of a gem-difluoro group (CF2) has several stereoelectronic consequences.
Firstly, the strong inductive effect of the two fluorine atoms withdraws electron density from the cyclobutane ring. This electronic perturbation can affect the bond lengths and angles within the ring. Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF2 moiety has a defined influence on the acidity and basicity of attached functional groups, an effect that is primarily inductive. nih.gov For this compound, this would translate to an increased acidity of the carboxylic acid proton compared to its non-fluorinated analog.
The presence of the propanoic acid substituent at the C2 position breaks the symmetry of the 3,3-difluorocyclobutane core. This results in two possible diastereomeric relationships between the substituent and the puckered ring, leading to distinct energetic profiles for the axial and equatorial positioning of the propanoic acid group. The relative stability of these conformers will be influenced by the balance between minimizing steric hindrance and optimizing electrostatic interactions.
| Feature | Influence on Conformation |
| Inductive Effect | Electron withdrawal by fluorine atoms alters ring electronics and acidity of the propanoic acid group. |
| Electrostatic Interactions | Repulsion and attraction between the polarized C-F bonds and the carboxylic acid group influence the orientation of the side chain. |
| Steric Hindrance | The size of the propanoic acid group will disfavor certain puckered conformations where it experiences significant steric clash. |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The spectrum for 2-(3,3-Difluorocyclobutyl)propanoic acid is predicted to show distinct signals for the protons of the propanoic acid moiety and the cyclobutyl ring.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very downfield chemical shift, typically between 10-12 ppm. nagwa.com The proton on the α-carbon (the CH group) would be a multiplet due to coupling with the adjacent methyl protons and the protons on the cyclobutyl ring. The methyl group (CH₃) protons would likely appear as a doublet. The protons on the cyclobutyl ring will present as complex multiplets in the upfield region, further complicated by coupling to the two fluorine atoms. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -COOH | 10.0 - 12.0 | br s | - | 1H |
| -CH(CO)- | 2.5 - 2.8 | m | - | 1H |
| -CH₂- (ring, adjacent to CH) | 2.2 - 2.6 | m | - | 2H |
| -CH₂- (ring, adjacent to CF₂) | 2.6 - 3.0 | m (tt) | J(H,F) ≈ 10-15 | 2H |
| -CH- (ring, methine) | 2.0 - 2.4 | m | - | 1H |
| -CH₃ | 1.1 - 1.3 | d | J(H,H) ≈ 7 | 3H |
m = multiplet, d = doublet, br s = broad singlet, tt = triplet of triplets
¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, predicted to appear around 175-185 ppm. libretexts.orglibretexts.org The carbon atom bonded to the two fluorine atoms (CF₂) will show a characteristic triplet due to one-bond C-F coupling and will be significantly downfield compared to other saturated carbons, expected in the 110-120 ppm range. orgsyn.org The other carbons of the cyclobutyl ring and the propanoic acid side chain will appear at chemical shifts typical for aliphatic carbons. docbrown.infooregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 175 - 185 | s |
| CF₂ | 110 - 120 | t |
| CH(CO) | 40 - 45 | s |
| CH₂ (ring) | 30 - 35 | t |
| CH (ring) | 35 - 40 | s |
| CH₃ | 15 - 20 | s |
s = singlet, t = triplet
¹⁹F NMR is essential for characterizing fluorinated compounds. Since the two fluorine atoms in this compound are chemically equivalent, a single signal is expected. This signal's chemical shift provides information about the electronic environment of the fluorine atoms. acs.org The signal will be split into a triplet by the two adjacent protons on one side of the ring and another triplet by the two protons on the other side, resulting in a triplet of triplets pattern, assuming equal coupling constants. alfa-chemistry.comrsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CF₂- | -90 to -110 | tt | J(F,H) ≈ 10-15 |
tt = triplet of triplets. Chemical shifts are referenced relative to CFCl₃.
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the connectivity within the propanoic acid side chain (e.g., correlation between the -CH(CO)- and -CH₃ protons) and map out the proton network within the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of which proton is bonded to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly vital for connecting the different fragments of the molecule. For instance, an HMBC correlation between the protons of the propanoic acid side chain and the carbons of the cyclobutyl ring would confirm the attachment point of the side chain to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. It is useful for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula. The calculated exact mass for this compound (C₇H₁₀F₂O₂) is 164.0649. nih.gov HRMS analysis would be expected to find a molecular ion peak corresponding to this mass, confirming the elemental composition. Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). youtube.comlibretexts.org
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry (MS) is a cornerstone technique for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In the analysis of this compound, electron impact (EI) ionization would typically generate a molecular ion ([M]•+), although it may be weak or absent for some aliphatic carboxylic acids. miamioh.edu The subsequent fragmentation provides a molecular fingerprint.
Key fragmentation pathways for carboxylic acids involve cleavages at the bonds adjacent to the carbonyl group. libretexts.org For this compound, the following fragmentation patterns are anticipated:
Loss of the hydroxyl radical (•OH): This α-cleavage results in a prominent peak at M-17. miamioh.edu
Loss of the carboxyl group (•COOH): Another characteristic α-cleavage leads to a peak at M-45. libretexts.org
McLafferty Rearrangement: If sterically feasible, this rearrangement can occur in substituted carboxylic acids, leading to characteristic neutral losses. miamioh.edu
Cleavage of the Cyclobutyl Ring: The difluorocyclobutyl moiety can undergo ring-opening and subsequent fragmentation, yielding ions corresponding to the loss of fluorinated fragments.
The analysis of the fragmentation of propanoic acid serves as a foundational model. docbrown.info The mass spectrum of propanoic acid shows significant peaks corresponding to the loss of various fragments, with the base peak often resulting from complex rearrangements. docbrown.info For this compound, high-resolution mass spectrometry would be invaluable in distinguishing between fragments with the same nominal mass but different elemental compositions, such as differentiating a [C₂H₄]⁺ fragment from a [CO]⁺ fragment. docbrown.info
| Fragment Ion (m/z) | Proposed Neutral Loss | Significance |
|---|---|---|
| 147 | •OH | α-cleavage, loss of hydroxyl radical. miamioh.edu |
| 119 | •COOH | α-cleavage, loss of carboxyl group. libretexts.org |
| Various | C₄H₅F₂•, etc. | Fragmentation of the difluorocyclobutyl ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase, which significantly influences their IR spectra. docbrown.infospectroscopyonline.com This leads to a very broad O-H stretching band.
Expected Characteristic IR Absorption Bands:
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. docbrown.info This band often overlaps with C-H stretching vibrations.
C-H Stretch: Absorptions for the aliphatic C-H bonds of the propanoic acid chain and the cyclobutyl ring are expected between 3000 and 2850 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic carboxylic acid. docbrown.infospectroscopyonline.com
C-O Stretch and O-H Bend: These vibrations often appear coupled and result in absorptions in the fingerprint region, typically between 1300 and 1200 cm⁻¹ for the C-O stretch and around 1400 cm⁻¹ and 920 cm⁻¹ (broad) for the O-H bend.
C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the 1200-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (gem-difluoro group) will likely result in intense, characteristic bands in this area.
The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations unique to the molecule, which can be used for definitive identification when compared against a reference spectrum. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1725 - 1700 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1300 - 1200 | Medium |
| C-F | Stretch | 1200 - 1000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net
In the solid state, carboxylic acids commonly form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups. nih.gov It is highly probable that this compound would exhibit this dimeric structure. The analysis would reveal the conformation of the cyclobutyl ring and the relative orientation of the propanoic acid side chain. Studies on related fluorinated carboxylic acids have shown that fluorine substitution significantly influences molecular conformation and crystal packing. mdpi.comillinois.eduunlp.edu.ar
The data obtained from an X-ray crystallographic analysis would include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. nih.gov
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom in the unit cell.
Intermolecular Interactions: Detailed information on hydrogen bonding patterns, which are crucial in the crystal packing of carboxylic acids. researchgate.netnih.gov
While no specific crystal structure for this compound is publicly available, data from analogous compounds like perfluorinated hydroxyisobutyric acid derivatives provide insight into the types of structures that can be expected. researchgate.netnih.gov
Chromatographic Methods for Purity and Enantiomeric Purity
Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of pharmaceutical intermediates and active compounds.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. Carboxylic acids like this compound can be analyzed by GC, but often require derivatization to increase their volatility and prevent peak tailing on common GC columns. jfda-online.comnih.gov Fatty acids are commonly converted to more volatile esters (e.g., methyl esters) prior to GC analysis. jfda-online.com For direct analysis of free fatty acids, specialized columns, such as those with a wax-based stationary phase (e.g., Carbowax), are employed. cerealsgrains.orgshimadzu.com Flame ionization detection (FID) or mass spectrometry (GC-MS) are common detection methods. scielo.br
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a highly versatile method for the analysis of carboxylic acids without the need for derivatization. nih.govmurdoch.edu.au Reversed-phase HPLC using C18 or C8 columns with an acidified aqueous-organic mobile phase (e.g., water/acetonitrile with formic or acetic acid) is a standard approach. Detection is typically achieved using a UV detector, as the carboxyl group has a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). nih.govunimi.it
Since this compound is a chiral molecule, chiral HPLC is the primary method for determining enantiomeric purity. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. nih.govnih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating various chiral acids. nih.govmdpi.commdpi.com
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and LC, offering fast and efficient separations. southampton.ac.uk SFC typically uses supercritical carbon dioxide (CO₂) as the main mobile phase, often mixed with a polar organic co-solvent like methanol (B129727) to modify its elution strength. nih.gov This technique is particularly advantageous for chiral separations, often providing higher resolution and shorter analysis times than HPLC. researchgate.net
For the enantiomeric purity assessment of this compound, SFC with a chiral stationary phase (similar to those used in HPLC) would be a highly effective method. The ability to fine-tune separation by adjusting pressure, temperature, and co-solvent composition provides a high degree of flexibility. southampton.ac.uk SFC is compatible with various detectors, including mass spectrometry (SFC-MS), which offers high sensitivity and specificity. researchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov As an acid, this compound is negatively charged at neutral or basic pH and is thus an excellent candidate for CE analysis. Capillary Zone Electrophoresis (CZE), the simplest mode of CE, can be used for purity assessment by separating the main compound from any charged impurities. wvu.edu
For the analysis of enantiomers, chiral selectors are added to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most common chiral selectors used in CE for this purpose. nih.gov The differential interaction between the enantiomers and the chiral selector results in different electrophoretic mobilities, enabling their separation. CE offers advantages of high separation efficiency, short analysis times, and minimal sample and solvent consumption. wvu.edu
| Technique | Primary Application | Key Considerations | Typical Stationary/Mobile Phase |
|---|---|---|---|
| GC | Purity (Volatile Impurities) | Often requires derivatization to improve volatility and peak shape. jfda-online.com | Wax-based column; Helium carrier gas. shimadzu.com |
| LC (Reversed-Phase) | Purity | No derivatization needed; robust and widely applicable. murdoch.edu.au | C18 column; Acetonitrile/Water + Acid. unimi.it |
| LC (Chiral) | Enantiomeric Purity | Requires a specific Chiral Stationary Phase (CSP). nih.gov | Polysaccharide-based CSP; Hexane/Alcohol or organic/aqueous mobile phases. mdpi.com |
| SFC (Chiral) | Enantiomeric Purity | Fast, efficient separations with reduced organic solvent use. southampton.ac.ukresearchgate.net | Chiral CSP; Supercritical CO₂ + Alcohol modifier. nih.gov |
| CE (Chiral) | Enantiomeric Purity | High efficiency, low sample volume; requires a chiral selector in the buffer. nih.gov | Fused-silica capillary; Buffer with cyclodextrin (B1172386) selector. nih.gov |
Computational and Theoretical Chemistry Studies of 2 3,3 Difluorocyclobutyl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer detailed insights into the electronic nature of molecules. Methods like Density Functional Theory (DFT) are particularly well-suited for balancing computational cost and accuracy for molecules of this size.
Electronic Structure, Bonding, and Charge Distribution Analysis
The electronic structure of 2-(3,3-Difluorocyclobutyl)propanoic acid is characterized by the significant influence of its electronegative atoms. The two fluorine atoms on the cyclobutane (B1203170) ring and the two oxygen atoms in the carboxylic acid group dominate the charge distribution.
Carboxylic Acid Moiety : The propanoic acid group features a highly polarized carbonyl bond (C=O) and a hydroxyl group (O-H). This leads to a characteristic charge distribution where the carbonyl carbon is electrophilic, and the oxygen atoms are nucleophilic and capable of acting as hydrogen bond donors and acceptors.
Ring Puckering : X-ray diffraction studies on related diaryl and sulfanyl (B85325) difluorocyclobutane derivatives have shown that the difluorocyclobutane ring is puckered, with puckering angles of 23.6° and 19.9°, respectively. nih.gov This non-planar conformation is a critical feature of its structure, and quantum chemical calculations can quantify the energy barrier associated with ring inversion.
Table 1: Predicted Partial Atomic Charge Distribution Trends This interactive table outlines the expected trends in partial atomic charges on key atoms within the molecule, as would be predicted by quantum chemical calculations.
| Atom/Group | Predicted Partial Charge | Rationale |
| Carboxyl Hydroxyl H | Highly Positive (δ+) | Bonded to highly electronegative oxygen; acidic proton. |
| Carbonyl Oxygen | Highly Negative (δ-) | Highly electronegative and part of a polarized C=O bond. |
| Carbonyl Carbon | Highly Positive (δ+) | Bonded to two electronegative oxygen atoms. |
| Fluorine Atoms | Highly Negative (δ-) | Most electronegative element. |
| C3 of Cyclobutyl Ring | Highly Positive (δ+) | Bonded to two highly electronegative fluorine atoms. |
| Alkyl Protons | Slightly Positive (δ+) | General polarity of C-H bonds. |
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemistry methods can accurately predict spectroscopic parameters, which is invaluable for structure verification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application.
Theoretically, the ¹H and ¹³C NMR spectra can be computed. For propanoic acid itself, the three distinct carbon environments give rise to three different chemical shifts. docbrown.info Similarly, its proton environments are also distinct. docbrown.infonagwa.com For this compound, the number of unique signals would increase due to the added complexity and reduced symmetry of the difluorocyclobutyl group.
¹³C NMR : The chemical shift of the carbonyl carbon would be the most downfield (highest ppm value), similar to propanoic acid (~180 ppm). docbrown.info The C3 carbon of the cyclobutyl ring, being directly attached to two fluorine atoms, would experience significant deshielding and appear at a high chemical shift. The other carbons in the ring and side chain would have shifts influenced by their proximity to the electron-withdrawing fluorine and carboxyl groups.
¹H NMR : The acidic proton of the carboxyl group is expected to be the most downfield signal, often appearing as a broad peak above 10 ppm. nagwa.com The protons on the cyclobutyl ring would be significantly affected by the gem-difluoro substitution, with protons on the same and adjacent carbons experiencing deshielding effects.
Table 2: Comparison of Experimental ¹H NMR Shifts for Propanoic Acid and Predicted Shifts for the Target Molecule This table shows experimental data for a parent compound and provides theoretically reasoned predictions for this compound.
| Group in Propanoic Acid | Experimental Shift (ppm) docbrown.infonagwa.com | Corresponding Group in Target Molecule | Predicted Shift Range (ppm) | Rationale for Shift Change |
| -COOH | ~11-12 | -COOH | ~11-12 | Environment is relatively unchanged. |
| -CH₂- | ~2.3 | -CH(COOH)- | 2.5 - 3.0 | Deshielding effect from the adjacent cyclobutyl ring. |
| -CH₃ | ~1.1 | Cyclobutyl Protons | 2.0 - 3.5 | Significant deshielding due to proximity to electronegative fluorine atoms and ring strain. |
Energy Minima and Transition State Characterization for Reaction Mechanisms
Computational chemistry is used to map out potential energy surfaces, identifying stable conformers (energy minima) and the transition states that connect them.
Conformational Isomers : The primary sources of conformational isomerism in this compound are the rotation around the C-C bond linking the ring and the side chain, and the rotation within the propanoic acid moiety itself. Studies on the related perfluoropropionic acid have shown through calculations and spectroscopy that it exists in an equilibrium of multiple conformers (e.g., gauche and cis). mdpi.compreprints.org Similar conformational complexity is expected for the target molecule, with different rotational isomers having distinct energies and populations at a given temperature.
Reaction Pathways : Theoretical calculations can model reaction mechanisms. For example, the synthesis of a related difluorocyclobutane carboxylic acid has been achieved via oxidative cleavage. nih.gov A computational study of such a reaction would involve locating the transition state structure for the oxidative step, calculating the activation energy, and confirming the reaction pathway through intrinsic reaction coordinate (IRC) calculations. This provides a detailed atomistic view of the chemical transformation.
Molecular Dynamics (MD) Simulations
While quantum chemistry focuses on the static, electronic properties of a molecule, Molecular Dynamics (MD) simulations model its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a "movie" of molecular motion and interaction.
Conformational Landscape Exploration and Dynamics
MD simulations are ideal for exploring the full range of conformations a flexible molecule can adopt at a given temperature.
Ring Dynamics : The puckered difluorocyclobutane ring is not static. MD simulations would reveal the dynamics of ring inversion, where the ring flips between its puckered conformations. The rate and pathway of this inversion are influenced by the steric bulk of the propanoic acid substituent.
Side-Chain Flexibility : The simulations would also capture the constant rotation around the single bonds of the propanoic acid side chain. This dynamic behavior is crucial for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. Studies on the conformational profiles of fluorinated alkanes show that 1,3-difluoro motifs strongly influence chain conformation. nih.gov This principle would apply to the relationship between the difluoro-substituted ring and the propanoic acid chain.
Table 3: Key Dynamic Motions for MD Simulation Analysis
| Type of Motion | Description | Information Gained |
| Ring Puckering/Inversion | The flipping of the cyclobutane ring between stable puckered states. | Energy barrier of inversion, characteristic timescale of the motion. |
| Side-Chain Dihedral Rotation | Rotation around the C-C bond connecting the ring to the side chain. | Preferred orientation of the side chain relative to the ring, rotational energy barriers. |
| Carboxyl Group Rotation | Rotation of the -OH group within the carboxylic acid function. | Identification of stable conformers (e.g., syn vs. anti). |
| Overall Tumbling | The rotational motion of the entire molecule in a solvent. | Rotational diffusion coefficient. |
Solvent Effects on Structure and Reactivity
The properties and behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model solvent molecules, providing insight into these effects.
Hydrogen Bonding : In a polar, protic solvent like water, the carboxylic acid group would form strong hydrogen bonds with solvent molecules. MD simulations can quantify this by calculating the radial distribution function (RDF) between the carboxyl hydrogens/oxygens and water oxygens/hydrogens. This solvation shell would stabilize the molecule and influence its conformational preferences.
Hydrophobic Effects : The difluorocyclobutyl portion of the molecule is more hydrophobic than the carboxylic acid head group. In an aqueous environment, MD simulations would illustrate the tendency of water molecules to structure themselves around this group to maximize hydrogen bonding within the solvent, a phenomenon known as the hydrophobic effect.
Solvent Polarity : In a non-polar solvent, intermolecular hydrogen bonds between two acid molecules to form a dimer would be more favorable than solvation. MD simulations can be used to study this dimerization process and calculate the free energy of association. The polarity of the medium has been shown to have a significant dependence on the conformational profiles of fluorinated alkanes. nih.gov
Prediction of Reactivity and Selectivity
No published research data was found regarding the computational prediction of reactivity and selectivity for this compound. Theoretical studies investigating its potential reaction pathways, transition states, and the regioselectivity or stereoselectivity of its reactions are not available in the public domain.
Theoretical Insights into Fluorine-Containing Systems
There is no available research that provides theoretical insights into the specific effects of the gem-difluoro group on the cyclobutyl ring and its influence on the electronic properties and chemical behavior of this compound. Computational studies detailing molecular orbital analysis, electrostatic potential maps, or the impact of fluorine on the acidity and conformational preferences of the molecule could not be located.
Applications of 2 3,3 Difluorocyclobutyl Propanoic Acid As a Synthetic Building Block and Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The unique structural features of 2-(3,3-difluorocyclobutyl)propanoic acid make it a versatile tool for synthetic chemists aiming to create novel molecular architectures with desirable pharmacological properties.
This compound and its close analogue, 2-(3,3-difluorocyclobutyl)acetic acid, are key intermediates in the synthesis of modulators for the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. mdpi.comresearchgate.net Consequently, small molecule modulators of RORγ are of significant therapeutic interest.
Patents from pharmaceutical companies disclose the use of fragments containing the 3,3-difluorocyclobutyl moiety in the creation of potent RORγ modulators. mdpi.comresearchgate.net For instance, 2-(3,3-difluorocyclobutyl)acetic acid is used as a reactant in the preparation of piperazine (B1678402) derivatives that exhibit RORγ modulatory activity. rsc.org These findings underscore the importance of this building block in accessing complex molecular entities for specific biological targets. A patent has described the preparation of 3,6-dichloro-4-[1-(3,3-difluoro-cyclobutyl)ethyl]-pyridazine from a crude this compound intermediate, highlighting its utility in constructing substituted heterocyclic systems. Another patent details the synthesis of branched 3-phenylpropanoic acid derivatives, which includes a diastereomer mixture of 3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methyl-butanoyl]amino}phenyl)-3-(3,3-difluorocyclobutyl)propanoic acid, for potential therapeutic use.
Table 1: Examples of RORγ Modulators Synthesized Using Difluorocyclobutyl Fragments
| Compound Class | Target | Therapeutic Area | Reference |
|---|---|---|---|
| Piperazine Derivatives | RORγ | Autoimmune Diseases | rsc.org, |
| Isoquinoline carboxamides | RORγ | Inflammatory Diseases | mdpi.com |
| Substituted Acetamides | RORγ | Autoimmune Diseases | researchgate.net |
The generation of diverse molecular scaffolds is a central theme in drug discovery. The 3,3-difluorocyclobutyl moiety serves as an excellent starting point for creating libraries of compounds with high sp3 character, moving away from the "flatland" of aromatic and heteroaromatic rings. The rigid nature of the cyclobutane (B1203170) ring allows for precise spatial positioning of substituents, leading to a diverse array of three-dimensional structures. The presence of the carboxylic acid group in this compound provides a convenient handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, further expanding the accessible chemical space.
Incorporation into Novel Chemical Scaffolds
The unique conformational and electronic properties of the 3,3-difluorocyclobutyl group make it an attractive component for designing novel chemical scaffolds with improved drug-like properties.
While direct examples of the integration of this compound into macrocyclic or spirocyclic systems are not prevalent in the reviewed literature, its chemical nature makes it a suitable candidate for such applications. The carboxylic acid functionality can be utilized in macrolactonization reactions to form macrocycles. Macrocyclization is a strategy often employed in drug discovery to improve properties such as membrane permeability and metabolic stability, and to enhance selectivity for a biological target.
Similarly, the cyclobutane ring of this compound could serve as one of the rings in a spirocyclic system. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. The synthesis of such structures could potentially be achieved through intramolecular cyclization reactions involving derivatives of the propanoic acid side chain.
Contribution to Methodological Developments in Organic Synthesis
The availability of building blocks like this compound stimulates the development of new synthetic methodologies. While no specific new reactions have been developed using this compound as a key reagent, its existence as a commercially available starting material facilitates the exploration of new chemical space. The synthesis of this building block itself often relies on key transformations such as cyclization followed by selective fluorination. The challenges associated with these steps can drive innovation in synthetic methods. For example, the development of efficient ways to construct the difluorocyclobutane ring system contributes to the broader field of organofluorine chemistry. The subsequent elaboration of the propanoic acid side chain allows for the application of a vast array of known chemical transformations in new and creative ways, leading to the discovery of novel compounds with unique properties.
Future Research Directions and Uncharted Territories
Development of Highly Efficient and Stereoselective Synthetic Routes
A primary challenge in the widespread application of 2-(3,3-Difluorocyclobutyl)propanoic acid lies in the development of robust, scalable, and stereocontrolled synthetic methodologies. Current strategies often involve multiple steps or harsh reaction conditions. nih.govacs.org Future research should prioritize the following:
Asymmetric Synthesis: The propanoic acid moiety introduces a chiral center at the C2 position. The development of synthetic routes that can selectively produce either the (R)- or (S)-enantiomer is of paramount importance, as stereochemistry is critical to biological activity. nih.gov This could be approached through methods such as chiral auxiliary-guided synthesis, asymmetric hydrogenation of a corresponding unsaturated precursor, or stereoselective alkylation of a difluorocyclobutane-derived enolate.
Novel Fluorination Strategies: While deoxofluorination of cyclobutanone (B123998) precursors is a common method, it often requires harsh reagents. acs.orgresearchgate.net Investigating alternative pathways, such as the migratory gem-difluorination of substituted methylenecyclopropane (B1220202) precursors, could provide milder and more efficient access to the core structure. nih.govacs.org
Exploration of Novel Reactivity and Transformation Pathways
The unique structural features of this compound—a strained four-membered ring, gem-difluoro substitution, and a carboxylic acid function—suggest a rich and largely unexplored reactive landscape.
Carboxylic Acid Derivatization: While standard transformations of the carboxyl group (e.g., to amides, esters, or alcohols) are expected, the influence of the adjacent difluorocyclobutyl ring on the reactivity of these derivatives warrants investigation. The stability of the difluorocyclobutane motif under a range of conditions, including Suzuki-Miyaura coupling and click chemistry, has been demonstrated for other derivatives, suggesting broad compatibility. nih.gov
C–F Bond Activation: The selective activation and functionalization of a single C–F bond in the gem-difluoro group would open up a new dimension of chemical space, allowing for the creation of monofluorinated, stereodefined analogues. Frustrated Lewis Pair (FLP) mediated monoselective C–F activation has been reported for desymmetrization of geminal difluoroalkanes, providing a potential pathway to new stereo-enriched fluorinated compounds. nih.gov
Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane (B1203170) ring could be exploited in ring-opening reactions to generate novel acyclic or larger-ring structures containing gem-difluoro groups. Reactions proceeding through carbocation or radical intermediates at the C1 position have been shown to yield a diverse array of 1,1-disubstituted difluorocyclobutanes, highlighting the potential for skeletal diversification. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry provides a powerful, predictive tool to accelerate research and overcome experimental challenges associated with fluorinated compounds. For this compound, in-silico studies can provide critical insights.
Conformational Analysis: The cyclobutane ring is not planar but exists in a puckered conformation. nih.gov Computational modeling can accurately predict the ring-puckering angle and the preferred conformations of the propanoic acid side chain. This information is vital for understanding how the molecule will interact with biological targets like enzyme active sites.
Prediction of Physicochemical Properties: Properties such as acidity (pKa), lipophilicity (LogP), and aqueous solubility are crucial for applications in drug discovery. acs.orgresearchgate.net Quantum chemical calculations can predict these values, guiding the rational design of derivatives with optimized profiles. Studies on related compounds have shown that the impact of gem-difluorination on these properties can be complex and dependent on the position of the fluorine atoms. researchgate.net
Reaction Mechanism Elucidation: Theoretical calculations, such as Density Functional Theory (DFT) studies, can be used to model transition states and reaction pathways. researchgate.net This would be invaluable for optimizing the stereoselective synthetic routes discussed in section 9.1 and for predicting the outcomes of the novel transformations explored in section 9.2.
Integration into Emerging Fields of Chemical Science
The unique properties conferred by the 3,3-difluorocyclobutyl group make this compound an attractive building block for several advanced scientific fields.
Medicinal Chemistry: The primary application lies in its use as a bioisosteric replacement for other groups (e.g., carbonyl, isopropyl, or larger rings) in drug candidates. nih.gov The gem-difluoro group can modulate metabolic stability, cell permeability, and binding affinity through favorable noncovalent interactions. nih.gov The carboxylic acid handle allows for its straightforward incorporation into peptide-based drugs or as a fragment in small-molecule drug discovery programs.
Materials Science: Fluorinated polymers often exhibit unique properties, including thermal stability, chemical resistance, and low surface energy. The title compound could serve as a monomer or an additive for creating novel fluorinated polymers or functional materials with tailored properties.
Chemical Biology: As a metabolically stable mimic of natural carboxylic acids, isotopically labeled versions of this compound could be developed as chemical probes to study metabolic pathways or as ligands for exploring protein-protein interactions, without the complication of rapid degradation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,3-Difluorocyclobutyl)propanoic acid, and how are key intermediates purified?
- Methodology : Synthesis typically involves cyclization of diene precursors followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Post-fluorination, the propanoic acid moiety is introduced via functional group modifications (e.g., hydrolysis or oxidation). Purification relies on column chromatography (silica gel) or recrystallization, with purity confirmed by HPLC (>95%) and structural validation via H/F NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are employed for structural characterization?
- Methodology :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., cyclobutyl CH groups at δ 2.5–3.0 ppm), while F NMR confirms fluorination (δ -110 to -120 ppm for CF).
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and O-H broad peaks (~2500–3500 cm).
- Mass Spectrometry : HRMS provides exact mass (e.g., m/z 151.12 for [M-H]) .
Q. What are the primary applications of this compound in drug discovery?
- Applications : It serves as a precursor for RORγ modulators (relevant in immunology and cancer) and structural analogs of IDH1 inhibitors (e.g., TIBSOVO® for leukemia). The difluorocyclobutyl group enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during fluorination?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during DAST-mediated fluorination.
- Catalyst Screening : Lewis acids like BF·EtO improve regioselectivity.
- Continuous Flow Reactors : Enhance yield (>80%) and scalability while reducing hazardous intermediate handling .
Q. How does the difluorocyclobutyl group influence bioactivity compared to non-fluorinated or chlorinated analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Replace fluorine with chlorine or hydrogen to assess changes in IC values (e.g., 2-(3,3-Dichlorocyclobutyl)propanoic acid shows 10-fold lower potency in RORγ assays).
- Computational Analysis : Density Functional Theory (DFT) reveals fluorine’s electron-withdrawing effects enhance electrostatic interactions with target proteins .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Assay Validation : Use standardized cell lines (e.g., HEK293T for RORγ transactivation assays) and control compounds.
- Purity Reassessment : Quantify impurities via LC-MS; even 2% impurities can skew IC values.
- Statistical Modeling : Multivariate regression identifies confounding variables (e.g., solvent polarity) .
Q. What computational approaches are used to study interactions between this compound and biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to IDH1 or RORγ.
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of fluorine-protein interactions over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Explores electronic effects of fluorine substituents on enzyme inhibition .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for fluorination steps to avoid inhalation of volatile by-products (e.g., HF).
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in designated hazardous containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
